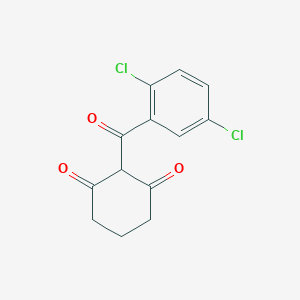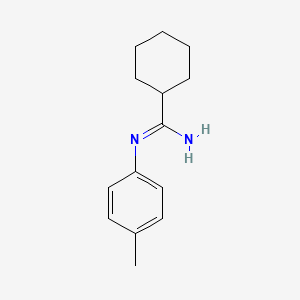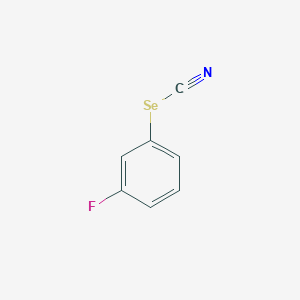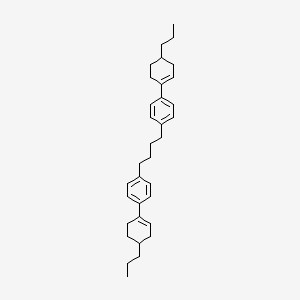
4',4''-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1'-biphenyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is a complex organic compound characterized by its unique structure, which includes a butane-1,4-diyl linkage connecting two 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl units
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) typically involves a multi-step process:
Formation of 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl: This can be achieved through the hydrogenation of 4-propylbiphenyl using a suitable catalyst such as palladium on carbon under hydrogen gas.
Linking with Butane-1,4-diyl: The next step involves the reaction of the formed 4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl with a butane-1,4-diyl halide (e.g., 1,4-dibromobutane) in the presence of a strong base like sodium hydride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale hydrogenation reactors: for the initial hydrogenation step.
Continuous flow reactors: for the coupling reaction with butane-1,4-diyl halide to ensure efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be further hydrogenated to fully saturate any remaining unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the biphenyl rings using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Fully saturated biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) has several applications in scientific research:
Materials Science: Used in the development of novel polymers and materials with unique mechanical and thermal properties.
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in the formation of metal complexes used in catalytic reactions.
Mecanismo De Acción
The mechanism by which 4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) exerts its effects depends on its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to form active catalytic species.
In Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4’,4’‘-(Butane-1,4-diyl)bis(4-methyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
- 4’,4’‘-(Butane-1,4-diyl)bis(4-ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl)
Uniqueness
4’,4’‘-(Butane-1,4-diyl)bis(4-propyl-2,3,4,5-tetrahydro-1,1’-biphenyl) is unique due to its specific propyl substituents, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it particularly valuable in applications where these properties are critical.
Propiedades
Número CAS |
89761-08-0 |
|---|---|
Fórmula molecular |
C34H46 |
Peso molecular |
454.7 g/mol |
Nombre IUPAC |
1-(4-propylcyclohexen-1-yl)-4-[4-[4-(4-propylcyclohexen-1-yl)phenyl]butyl]benzene |
InChI |
InChI=1S/C34H46/c1-3-7-27-11-19-31(20-12-27)33-23-15-29(16-24-33)9-5-6-10-30-17-25-34(26-18-30)32-21-13-28(8-4-2)14-22-32/h15-19,21,23-28H,3-14,20,22H2,1-2H3 |
Clave InChI |
RYFLXUPOJOZLJE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(=CC1)C2=CC=C(C=C2)CCCCC3=CC=C(C=C3)C4=CCC(CC4)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trisulfide, bis[(methylthio)methyl]](/img/structure/B14386353.png)

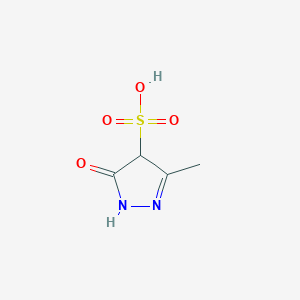
![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
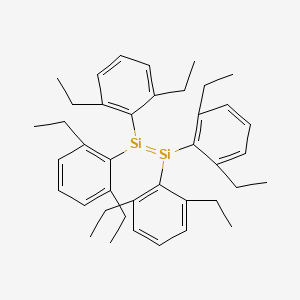


![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)

